3-(Thiophen-2-yl)isoxazol-5-amine
Overview
Description
3-(Thiophen-2-yl)isoxazol-5-amine, also known as 3-TI, is a synthetic molecule with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements. 3-TI has the ability to interact with a variety of molecules and enzymes, making it an important tool for scientists to study biochemical processes. This article will discuss the synthesis of 3-TI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticancer Applications
A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, showcasing their potential anticancer activity against various human cancer cell lines including breast, lung, prostate, and more. These findings indicate the relevance of such compounds in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Photoinitiator Applications
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives demonstrated excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, suggesting significant applications in materials science and engineering (Zhang et al., 2015).
Structural and Docking Studies
Kumar et al. (2014) conducted a comprehensive study on a novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine Schiff base. This research included spectroscopic and crystallographic analysis, as well as docking studies to investigate its ability to stabilize DNA-Topoisomerase I, highlighting its potential in the field of biochemistry and pharmacology (Kumar et al., 2014).
Mechanism of Action
Future Directions
Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .
Properties
IUPAC Name |
3-thiophen-2-yl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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